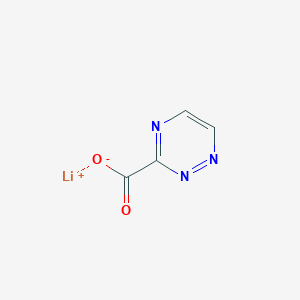
Lithium 1,2,4-triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1,2,4-triazine-3-carboxylate is a chemical compound with the molecular formula C₄H₂LiN₃O₂. It is a lithium salt derived from 1,2,4-triazine-3-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 1,2,4-triazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazine-3-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Lithium 1,2,4-triazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium 1,2,4-triazine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other lithium-containing compounds and materials.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism by which lithium 1,2,4-triazine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In lithium-ion batteries, it may participate in redox reactions, contributing to the overall charge-discharge cycle.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Lithium-Ion Batteries: Participates in redox reactions involving lithium ions and electrode materials.
Comparison with Similar Compounds
Lithium 1,2,4-triazine-3-carboxylate is unique in its structure and properties compared to other lithium salts and triazine derivatives. Some similar compounds include:
Lithium carbonate (Li₂CO₃): A widely used lithium salt with different chemical and physical properties.
1,2,4-triazine-3-carboxylic acid: The parent acid from which this compound is derived.
Covalent triazine-based frameworks (CTFs): Organic compounds used in energy storage applications, similar to this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C4H2LiN3O2 |
|---|---|
Molecular Weight |
131.0 g/mol |
IUPAC Name |
lithium;1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C4H3N3O2.Li/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI Key |
FCDSMFKDBSAGBY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=NC(=N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















